molecular formula C8H7BrO3 B6157445 2-(2-bromo-5-hydroxyphenyl)acetic acid CAS No. 38692-78-3

2-(2-bromo-5-hydroxyphenyl)acetic acid

Cat. No.: B6157445
CAS No.: 38692-78-3
M. Wt: 231
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxyphenylacetic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-bromo-5-oxophenyl)acetic acid or 2-(2-bromo-5-carboxyphenyl)acetic acid.

    Reduction: Formation of 2-hydroxyphenylacetic acid.

    Substitution: Formation of 2-(2-substituted-5-hydroxyphenyl)acetic acid derivatives.

Scientific Research Applications

2-(2-bromo-5-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine and hydroxyl substituents make it a versatile intermediate for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its derivatives may serve as lead compounds for drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-bromo-5-hydroxyphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-2-hydroxyphenyl)acetic acid: Similar structure but with different substitution pattern.

    2-(3-bromo-4-hydroxyphenyl)acetic acid: Another isomer with bromine and hydroxyl groups at different positions.

    2-hydroxyphenylacetic acid: Lacks the bromine substituent, making it less reactive in certain chemical reactions.

Uniqueness

2-(2-bromo-5-hydroxyphenyl)acetic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl) groups allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromo-5-hydroxyphenyl)acetic acid involves the bromination of 2-hydroxyphenylacetic acid followed by the hydrolysis of the resulting bromo derivative.", "Starting Materials": [ "2-hydroxyphenylacetic acid", "Bromine", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyphenylacetic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring until a yellow color persists.", "Step 3: Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 4: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 5: Wash the precipitate with water and dry it under vacuum.", "Step 6: Dissolve the precipitate in sodium hydroxide solution and heat the mixture to reflux for 2 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 8: Collect the resulting solid by filtration, wash it with water, and dry it under vacuum.", "Step 9: Recrystallize the solid from hot water to obtain pure 2-(2-bromo-5-hydroxyphenyl)acetic acid." ] }

CAS No.

38692-78-3

Molecular Formula

C8H7BrO3

Molecular Weight

231

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.